molecular formula C10H8BrNO3 B1606031 Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate CAS No. 54802-09-4

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Cat. No. B1606031
CAS RN: 54802-09-4
M. Wt: 270.08 g/mol
InChI Key: OVAAPYPWGNIIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate” is a chemical compound with the empirical formula C10H8BrNO3 . It is a solid substance . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular weight of “Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate” is 270.08 . The SMILES string representation of the molecule is NC(C(C=C1Br)=C(C=C1)O2)=C2C(OC)=O .


Physical And Chemical Properties Analysis

“Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate” is a solid substance . Its empirical formula is C10H8BrNO3 and it has a molecular weight of 270.08 .

Scientific Research Applications

Synthesis of Novel Derivatives

A study demonstrates the synthesis of novel derivatives using Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. These derivatives include methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, which were synthesized via a one-pot reaction under specific conditions (Gao et al., 2011).

Antimicrobial Applications

Research has been conducted on benzofuran aryl ureas and carbamates, starting with the formation of a benzofuran ring, leading to the creation of compounds with antimicrobial properties. This research demonstrates the potential of using Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in developing antimicrobial agents (Kumari et al., 2019).

Analgesic Activity

The compound has been used in the synthesis of various derivatives that exhibit analgesic activity. This indicates the potential of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in pain management research (Rádl et al., 2000).

Cholinesterase Inhibitory Activity

A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized from Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. These compounds show potent butyrylcholinesterase inhibitory activity, suggesting applications in neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).

Hydrogen Bonding and Molecular Interactions

Studies on hydrogen bonding and pi-pi interactions in related benzofuran derivatives highlight the significance of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in understanding molecular interactions and designing new molecular frameworks (Titi & Goldberg, 2009).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to handle it with care and use appropriate safety measures .

Future Directions

Benzofuran and its derivatives, including “Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAAPYPWGNIIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358637
Record name Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

CAS RN

54802-09-4
Record name Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Reactant of Route 2
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Reactant of Route 3
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Reactant of Route 4
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Reactant of Route 5
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Reactant of Route 6
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.